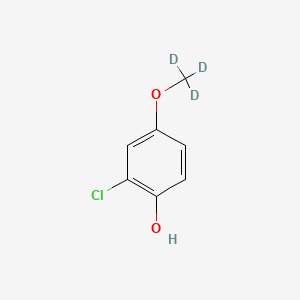

2-Chloro-4-(methoxy-d3)phenol

Description

2-Chloro-4-(methoxy-d3)phenol is a deuterated derivative of 2-chloro-4-methoxyphenol, where the methoxy (-OCH₃) group is replaced with a deuterated methoxy (-OCD₃) group. This isotopic substitution is strategically employed in research to study reaction mechanisms, metabolic pathways, or environmental behaviors via isotopic tracing . The compound retains the core phenol structure with a chlorine atom at the 2-position and a deuterated methoxy group at the 4-position. Its molecular formula is C₇H₄D₃ClO₂, with a molecular weight of ~161.60 g/mol (calculated by adjusting the non-deuterated analog’s mass from 158.58 g/mol ).

Properties

IUPAC Name |

2-chloro-4-(trideuteriomethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRRKLFFYSLGT-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxy-d3)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-nitrophenol with trideuteriomethanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the nitro group and substitution with the trideuteriomethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxy-d3)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(methoxy-d3)phenol has several scientific research applications:

Chemistry: Used as a labeled compound in studies of reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxy-d3)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trideuteriomethoxy group can influence the compound’s binding affinity and metabolic stability. The pathways involved may include nucleophilic aromatic substitution and oxidative metabolism, leading to the formation of reactive intermediates that can further interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2-Chloro-4-methoxyphenol (CAS 18113-03-6)

- Structure : Chlorine (2-position) and methoxy (-OCH₃) at 4-position.

- Molecular Weight : 158.58 g/mol .

- Key Differences: The non-deuterated analog serves as the baseline for comparison. Methoxy is electron-donating, reducing phenol acidity (higher pKa) compared to electron-withdrawing substituents. Deuterated methoxy (-OCD₃) introduces isotopic labeling, altering spectral properties (e.g., NMR absence of proton signals) without significantly affecting reactivity .

2-Chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7)

- Structure : Methylsulfonyl (-SO₂CH₃) replaces methoxy.

- Molecular Weight : 206.65 g/mol .

- Key Differences: Sulfone group is strongly electron-withdrawing, increasing phenol acidity (lower pKa). Higher boiling point (390.37°C) due to polar sulfone group enhancing intermolecular forces .

2-Chloro-4-(3,4-difluorophenyl)phenol (CAS 1226086-45-8)

- Structure : Difluorophenyl substituent at 4-position.

- Molecular Weight : 240.63 g/mol .

- Bulky aromatic substituent introduces steric hindrance, affecting reactivity in substitution reactions .

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol (CAS 916502-26-6)

Molecular Weight and Physical Properties

Acidity and Reactivity

- Electron-Donating Groups (e.g., -OCH₃/-OCD₃): Reduce phenol acidity (pKa ~10–11 for methoxy derivatives) due to resonance donation.

- Electron-Withdrawing Groups (e.g., -SO₂CH₃, -CF₃): Increase acidity (pKa ~7–9) by destabilizing the phenoxide anion through inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.